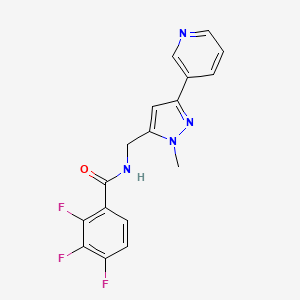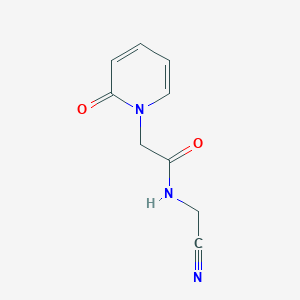
N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first identified as a compound that could restore the function of the tumor suppressor protein p53, which is frequently mutated in cancer cells. Since then, CP-31398 has been investigated for its ability to induce apoptosis in cancer cells, as well as for its potential to treat other diseases.
作用機序
N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide exerts its effects by binding to the DNA-binding domain of mutant p53 proteins, stabilizing the protein and restoring its transcriptional activity. This leads to the upregulation of genes involved in apoptosis and cell cycle arrest, ultimately resulting in the death of cancer cells. N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to activate the p53 pathway in cells with wild-type p53, although the mechanism of action in these cells is not fully understood.
Biochemical and Physiological Effects
N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to restoring the function of mutant p53 proteins, N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to induce the expression of other tumor suppressor genes, including p21 and Bax. N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to inhibit the expression of genes involved in cell cycle progression and DNA repair, leading to the accumulation of DNA damage and the induction of apoptosis.
実験室実験の利点と制限
N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been extensively characterized in vitro and in vivo. However, N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research on N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide. One area of focus could be the development of more potent and selective analogs of N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide that could be used in the treatment of cancer and other diseases. Another area of research could be the investigation of the mechanism of action of N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide in cells with wild-type p53, which could lead to the identification of new targets for cancer therapy. Finally, the safety and efficacy of N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide in humans could be further investigated, potentially leading to the development of a new class of anticancer drugs.
合成法
N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-acetylpyridine with cyanomethyl bromide and subsequent treatment with ammonium acetate. Other methods involve the use of different starting materials, such as 2-acetylpyridine oxime or 2-acetylpyridine thiosemicarbazone. The synthesis of N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide is typically carried out under carefully controlled conditions to ensure high purity and yield.
科学的研究の応用
N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide can restore the function of mutant p53 proteins, leading to the induction of apoptosis in cancer cells. In addition, N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-4-5-11-8(13)7-12-6-2-1-3-9(12)14/h1-3,6H,5,7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAHGZKCLNXEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(2-oxopyridin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

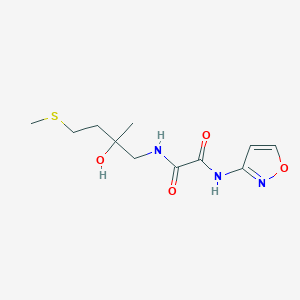
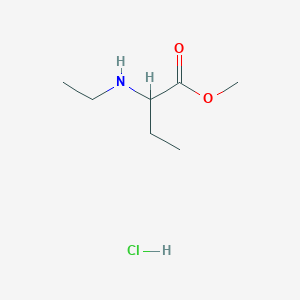
![N-(2-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2942796.png)

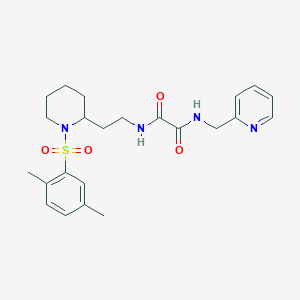
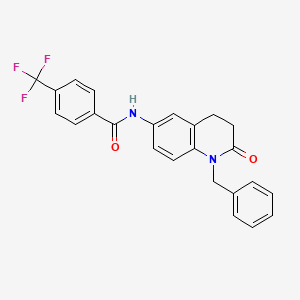
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2942803.png)
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydroxy-2H-chromen-2-one](/img/structure/B2942804.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2942805.png)
![N-isopropyl-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2942806.png)
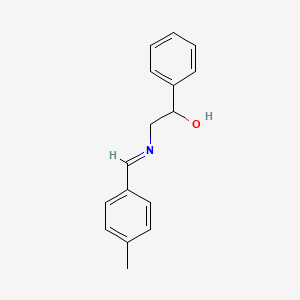
![2-(ethylthio)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2942809.png)
![N-benzyl-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2942810.png)
